molecular formula C14H8Br2 B1640891 1,2-Bis(3-bromophenyl)ethyne CAS No. 153404-60-5

1,2-Bis(3-bromophenyl)ethyne

Cat. No.: B1640891
CAS No.: 153404-60-5
M. Wt: 336.02 g/mol
InChI Key: WSXUXTVJTIPBAF-UHFFFAOYSA-N
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Description

1,2-Bis(3-bromophenyl)ethyne is an organic compound with the molecular formula C14H8Br2 It is characterized by the presence of two bromine atoms attached to phenyl rings, which are connected by an ethyne (acetylene) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(3-bromophenyl)ethyne can be synthesized through several methods, with one of the most common being the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of 3-bromophenylboronic acid with 3-bromoiodobenzene in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K2CO3 in a solvent like DME (dimethoxyethane) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The Suzuki-Miyaura coupling reaction is scalable and can be adapted for industrial production.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(3-bromophenyl)ethyne undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in further coupling reactions, such as Sonogashira coupling, to form more complex molecules.

    Cyclization Reactions: It can undergo cyclization reactions to form polycyclic aromatic compounds.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as K2CO3 or NaOH, used to deprotonate reactants.

    Solvents: Common solvents include DME, THF (tetrahydrofuran), and toluene.

Major Products Formed

    Substituted Phenylacetylenes: Through substitution reactions.

    Polycyclic Aromatic Hydrocarbons: Through cyclization reactions.

Scientific Research Applications

1,2-Bis(3-bromophenyl)ethyne has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of organic semiconductors and conductive polymers.

    Biology and Medicine: Studied for its potential biological activity and as a precursor in the synthesis of bioactive compounds.

    Industry: Used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1,2-Bis(3-bromophenyl)ethyne in chemical reactions involves the activation of the ethyne linkage and the bromine atoms The ethyne linkage can participate in π-π interactions and act as a site for further functionalization

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(4-bromophenyl)ethyne
  • 1,2-Bis(2-bromophenyl)ethyne
  • 1,2-Diphenylethyne

Uniqueness

1,2-Bis(3-bromophenyl)ethyne is unique due to the specific positioning of the bromine atoms on the phenyl rings, which influences its reactivity and the types of reactions it can undergo. This positioning allows for selective functionalization and the formation of specific products that may not be easily accessible with other similar compounds.

Properties

IUPAC Name

1-bromo-3-[2-(3-bromophenyl)ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2/c15-13-5-1-3-11(9-13)7-8-12-4-2-6-14(16)10-12/h1-6,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXUXTVJTIPBAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C#CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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